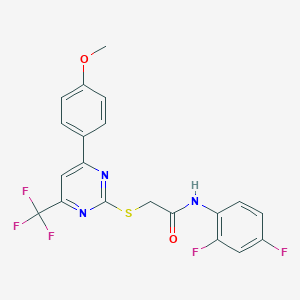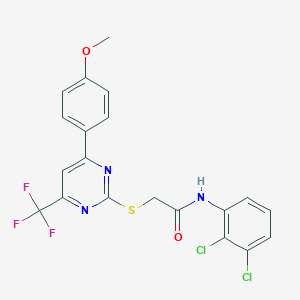![molecular formula C21H18F3N3O4S B284340 Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B284340.png)
Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has gained attention in scientific research for its potential use as an anticancer agent. The compound is also known as TAK-659 and is a selective inhibitor of the protein kinases BTK and ITK.
Mechanism of Action
Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate is a selective inhibitor of BTK and ITK. BTK is a protein kinase that is involved in the growth and survival of cancer cells. ITK is a protein kinase that is involved in the activation of T cells, which play a role in the immune response. By inhibiting the activity of these protein kinases, Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate can prevent the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate has biochemical and physiological effects on cancer cells and immune cells. The compound inhibits the activity of BTK and ITK, which reduces the growth and survival of cancer cells and inflammation in autoimmune diseases. Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate also has anti-inflammatory properties and may be useful in the treatment of other inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate in lab experiments include its selectivity for BTK and ITK, its potential use as an anticancer agent, and its anti-inflammatory properties. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research of Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate. One direction is to study the compound's safety and efficacy in humans. Another direction is to explore the potential use of the compound in the treatment of other inflammatory diseases. Additionally, research can be conducted to identify other protein kinases that Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate may inhibit and their potential use in the treatment of diseases.
Synthesis Methods
The synthesis of Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate involves a series of chemical reactions. The first step is the synthesis of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl thiol, which is then reacted with N-(4-bromobenzoyl)-L-glutamic acid diethyl ester to form 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl thiol N-(4-bromobenzoyl)-L-glutamic acid diethyl ester. This compound is then reacted with isopropylamine to form Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate.
Scientific Research Applications
Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate has been studied extensively for its potential use as an anticancer agent. Research has shown that the compound inhibits the activity of BTK and ITK, which are involved in the growth and survival of cancer cells. Studies have also shown that Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate has anti-inflammatory properties and may be useful in the treatment of autoimmune diseases.
properties
Molecular Formula |
C21H18F3N3O4S |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H18F3N3O4S/c1-12(2)31-19(29)13-5-7-14(8-6-13)25-18(28)11-32-20-26-15(16-4-3-9-30-16)10-17(27-20)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,28) |
InChI Key |
FRDYFBYVTUSSNN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)
![5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284268.png)
![5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B284272.png)
![5-(4-Methoxyanilino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284273.png)
![Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284274.png)
![N-(pyridin-3-ylmethyl)-2-((4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)thio)acetamide](/img/structure/B284276.png)

![2-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284281.png)
![N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284283.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284284.png)

![N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284288.png)
![N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284289.png)